molecular formula C6H12N2OS B6602111 N'-hydroxythiane-4-carboximidamide CAS No. 2023024-20-4

N'-hydroxythiane-4-carboximidamide

Cat. No. B6602111
CAS RN: 2023024-20-4
M. Wt: 160.24 g/mol
InChI Key: XKZCGRRQQYCBPA-UHFFFAOYSA-N
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Description

N-hydroxythiane-4-carboximidamide (NHC) is a compound of nitrogen, oxygen and carbon, and is a derivative of thiocyanate. It is a key component in many biochemical processes, and its structure and reactivity have been studied extensively. NHC is used in a variety of applications, such as synthesis of pharmaceuticals, synthesis of polymers, and as a catalyst in organic synthesis. NHC has been used in a variety of scientific research applications, including drug delivery, biocatalysis, and bioremediation.

Mechanism of Action

N'-hydroxythiane-4-carboximidamide is a highly reactive compound, and its reactivity is due to its structure. This compound is composed of a nitrogen atom, an oxygen atom, and a carboximidamide group. This structure allows this compound to form covalent bonds with other molecules, such as proteins and other biomolecules. This compound also has a high affinity for metal ions, which allows it to catalyze reactions between organic molecules, as well as to catalyze reactions between proteins and other biomolecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In drug delivery, this compound has been shown to increase the solubility of drugs, increase the stability of drugs, and increase the bioavailability of drugs. In biocatalysis, this compound has been shown to catalyze reactions between organic molecules, as well as to catalyze reactions between proteins and other biomolecules. In bioremediation, this compound has been shown to reduce the toxicity of organic pollutants, as well as to reduce the toxicity of metal ions.

Advantages and Limitations for Lab Experiments

N'-hydroxythiane-4-carboximidamide has several advantages for lab experiments. This compound is a highly reactive compound, which makes it useful for a variety of applications. This compound is also highly soluble in water, which makes it easy to use in aqueous solutions. Additionally, this compound is relatively inexpensive, which makes it an attractive option for laboratory experiments.
However, this compound also has some limitations. This compound is highly reactive, which makes it difficult to control and can lead to unwanted side reactions. Additionally, this compound is not very stable, which makes it difficult to store and can lead to degradation of the compound over time.

Future Directions

N'-hydroxythiane-4-carboximidamide has a variety of potential future applications. One potential application is in drug delivery, where this compound could be used to improve the solubility, stability, and bioavailability of drugs. Additionally, this compound could be used in biocatalysis, where it could be used to catalyze reactions between organic molecules, as well as to catalyze reactions between proteins and other biomolecules. Finally, this compound could be used in bioremediation, where it could be used to reduce the toxicity of organic pollutants, as well as to reduce the toxicity of metal ions.

Synthesis Methods

N'-hydroxythiane-4-carboximidamide can be synthesized through a variety of methods, including the reaction of thiocyanate with a primary amine. This reaction is typically carried out in aqueous solution at a temperature between 0-100°C. The reaction produces an this compound-amide bond, which is stable and can be used for various applications.

Scientific Research Applications

N'-hydroxythiane-4-carboximidamide has been used in a variety of scientific research applications, including drug delivery, biocatalysis, and bioremediation. In drug delivery, this compound has been used to improve the solubility of drugs, increase the stability of drugs, and increase the bioavailability of drugs. In biocatalysis, this compound has been used to catalyze reactions between organic molecules, as well as to catalyze reactions between proteins and other biomolecules. In bioremediation, this compound has been used to reduce the toxicity of organic pollutants, as well as to reduce the toxicity of metal ions.

properties

IUPAC Name

N'-hydroxythiane-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCGRRQQYCBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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